molecular formula C12H12N2O4 B12722715 5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- CAS No. 14051-62-8

5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)-

Cat. No.: B12722715
CAS No.: 14051-62-8
M. Wt: 248.23 g/mol
InChI Key: PXXPKYNNOOLTNX-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an oxazolone ring, an isopropyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino acid derivative with an isocyanate, followed by nitration to introduce the nitrophenyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while reduction can produce amino-substituted oxazolones.

Scientific Research Applications

5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The nitrophenyl group plays a crucial role in these interactions, contributing to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-chlorophenyl)-: Similar in structure but with a chlorophenyl group instead of a nitrophenyl group.

    5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-methylphenyl)-: Contains a methylphenyl group, leading to different chemical properties.

Uniqueness

5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

14051-62-8

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

2-(4-nitrophenyl)-4-propan-2-yl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C12H12N2O4/c1-7(2)10-12(15)18-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7,10H,1-2H3

InChI Key

PXXPKYNNOOLTNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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